3-propyl-1H-indole-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-propyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-5-9-8-6-3-4-7-10(8)13-11(9)12(14)15/h3-4,6-7,13H,2,5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSBORZPUUHZKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(NC2=CC=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Propyl 1h Indole 2 Carboxylic Acid and Its Analogues
Strategies for Indole-2-carboxylic Acid Core Synthesis
Several classical and modern synthetic strategies are employed to construct the indole-2-carboxylic acid scaffold. These methods offer different advantages concerning starting material availability, substituent tolerance, and reaction conditions.
Reissert Indole (B1671886) Synthesis and its Variations
The Reissert indole synthesis is a well-established method for preparing indole-2-carboxylic acids. wikipedia.orgresearchgate.net The process begins with the condensation of an o-nitrotoluene derivative with diethyl oxalate (B1200264) in the presence of a base, such as potassium ethoxide, to form an ethyl o-nitrophenylpyruvate. wikipedia.orgchempedia.info Subsequent reductive cyclization of this intermediate, often using reagents like zinc in acetic acid or ferrous sulfate (B86663) and ammonia (B1221849), yields the desired indole-2-carboxylic acid. wikipedia.orgresearchgate.netresearchgate.net The resulting acid can be decarboxylated by heating to produce the corresponding indole. wikipedia.orgresearchgate.net
Over the years, various modifications have been introduced to improve yields and expand the scope of the Reissert synthesis. For instance, different reducing agents like iron powder in acetic acid/ethanol (B145695), iron filings in hydrochloric acid, and sodium dithionite (B78146) have been successfully employed. researchgate.net A notable variation is the Butin modification, which utilizes an intramolecular reaction involving the opening of a furan (B31954) ring to provide the necessary carbonyl for cyclization, resulting in an indole with a ketone side chain amenable to further functionalization. wikipedia.org
Table 1: Comparison of Reissert Synthesis Conditions
| Base for Condensation | Reducing Agent for Cyclization | Reference |
| Sodium Ethoxide | Zinc in Acetic Acid | wikipedia.org |
| Potassium Ethoxide | Ferrous Sulfate and Ammonia | researchgate.netresearchgate.net |
| Potassium Ethoxide in Dry Ether | Iron Powder in Acetic Acid/Ethanol | researchgate.net |
| Iron Filings in Hydrochloric Acid | researchgate.net | |
| Sodium Dithionite | researchgate.net |
Hemetsberger-Knittel Indole Synthesis and Related Approaches
The Hemetsberger-Knittel indole synthesis provides a thermal route to indole-2-carboxylic esters. wikipedia.orgsynarchive.com This method involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester, which cyclizes to form the indole-2-carboxylic ester. wikipedia.orgsynarchive.com While the yields are often good, typically over 70%, the synthesis of the azido (B1232118) starting material can be challenging due to stability issues. wikipedia.org The reaction mechanism is thought to proceed through a nitrene intermediate, and azirine intermediates have been isolated. wikipedia.org
Optimization of the Hemetsberger-Knittel reaction is crucial for achieving good yields. acs.org Key factors include the reaction temperature, the stoichiometry of reactants in the initial Knoevenagel condensation to form the propenoic ester, and the concentration during the subsequent thermolytic cyclization. acs.org
Fischer Indole Reaction for Tricyclic Derivatives
The Fischer indole synthesis is a versatile and widely used method for preparing indoles from phenylhydrazines and aldehydes or ketones under acidic conditions. wikipedia.org This reaction can be catalyzed by a variety of Brønsted and Lewis acids, including HCl, H₂SO₄, polyphosphoric acid, and zinc chloride. wikipedia.org The mechanism involves the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org A key step is a researchgate.netresearchgate.net-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the aromatic indole ring. wikipedia.org
The Fischer indole synthesis has been successfully applied to the synthesis of complex, tricyclic indole derivatives. For example, the reaction of phenylhydrazine (B124118) hydrochloride with an appropriate cyclic ketone, such as optically active cyclohexanone, using methanesulfonic acid can produce tricyclic indoles in good yields. nih.gov This strategy has been instrumental in the total synthesis of various indole alkaloids. nih.gov
Novel Methodologies for 3-Amino-1H-indole-2-carboxylates
These 3-amino-1H-indole-2-carboxylates can be further modified. For instance, they can react with various reagents like aryl isocyanates and aryl isothiocyanates to form pyrimido[5,4-b]indole derivatives. researchgate.net
Targeted Synthesis of 3-Propyl Substitution
Once the indole-2-carboxylic acid core is synthesized, the next step towards 3-propyl-1H-indole-2-carboxylic acid is the introduction of the propyl group at the C3 position.
Friedel-Crafts Acylation and Subsequent Reduction for C3-Alkylation
A common and effective method for introducing an alkyl group at the C3 position of an indole ring is through a two-step sequence involving Friedel-Crafts acylation followed by reduction. The indole nucleus is electron-rich, making the C3 position highly susceptible to electrophilic attack. acs.org
The Friedel-Crafts acylation is typically carried out by treating the indole-2-carboxylate (B1230498) ester with an appropriate acyl chloride (in this case, propanoyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride or tin(IV) chloride. researchgate.netlibretexts.org This reaction regioselectively installs a propanoyl group at the C3 position. researchgate.net
Following acylation, the resulting 3-acylindole-2-carboxylate is then subjected to a reduction step to convert the ketone to the desired propyl group. A common method for this reduction is the use of triethylsilane (Et₃SiH) in the presence of a strong acid like trifluoroacetic acid (CF₃COOH). acs.org Finally, hydrolysis of the ester group yields the target molecule, this compound. acs.org
Hydrolysis of Ester Precursors to Carboxylic Acids
The synthesis of this compound and its substituted analogues is commonly achieved through the hydrolysis of their corresponding ester precursors, typically ethyl or methyl esters. This saponification reaction is a fundamental step, converting the ester to the desired carboxylic acid, which serves as a crucial intermediate for further derivatization.
Alkaline hydrolysis is the standard method employed. nih.gov The reaction typically involves heating the ester precursor in a solution of an alkali metal hydroxide (B78521), such as sodium hydroxide (NaOH) or potassium hydroxide, in a protic solvent like ethanol or methanol. acs.orgmdpi.com For instance, 5-chloro-3-propyl-1H-indole-2-carboxylic acid was synthesized by hydrolyzing its precursor, ethyl 5-chloro-3-propyl-1H-indole-2-carboxylate, in an ethanolic NaOH solution. acs.org The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting carboxylate salt is then protonated during acidic workup to yield the final carboxylic acid.
The synthesis of the ester precursors themselves can be accomplished through various methods, including the Fischer indole synthesis or copper-catalyzed cascade processes from 2-halo aryl aldehydes. nih.govrsc.org The ester group serves as a protecting group for the carboxylic acid during the initial indole ring formation and subsequent modifications, such as the introduction of the C3-alkyl chain. acs.org
Table 1: Examples of Hydrolysis of Indole-2-carboxylate Esters
| Ester Precursor | Reagents & Conditions | Carboxylic Acid Product | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl 5-chloro-3-propyl-1H-indole-2-carboxylate | 3N NaOH, EtOH, reflux, 2 h | 5-Chloro-3-propyl-1H-indole-2-carboxylic acid | 77.6 | acs.org |
| Ethyl 3-methylindole-2-carboxylates (general) | Alkaline Hydrolysis | 3-Methylindole-2-carboxylic acids | Not specified | nih.gov |
Derivatization Strategies of the this compound Scaffold
The this compound core is a versatile platform for generating diverse molecular architectures. Derivatization primarily targets the carboxylic acid moiety and the indole ring itself, allowing for systematic exploration of structure-activity relationships in medicinal chemistry.
Synthesis of Carboxamides
A predominant strategy for derivatizing the this compound scaffold is the formation of carboxamides at the C2-position. nih.gov This transformation is typically accomplished by coupling the carboxylic acid with a wide range of primary or secondary amines. The reaction requires the activation of the carboxylic acid, which is achieved using a coupling reagent.
Commonly used coupling systems include benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (BOP) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM). acs.orgmdpi.com This method has been successfully employed to synthesize a variety of N-substituted indole-2-carboxamides. For example, 5-chloro-3-propyl-1H-indole-2-carboxylic acid was coupled with various amines, such as 4-(2-aminoethyl)-N,N-dimethylaniline, using BOP and DIPEA to yield the corresponding carboxamide derivatives. acs.org
The choice of amine is critical as it introduces significant diversity into the final molecule, allowing for the modulation of physicochemical properties like polarity, lipophilicity, and hydrogen bonding capacity.
Table 2: Synthesis of Representative Indole-2-carboxamides
| Carboxylic Acid | Amine | Coupling Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| 5-Chloro-3-propyl-1H-indole-2-carboxylic acid | 4-(2-Aminoethyl)-N,N-dimethylaniline | BOP, DIPEA, DMF, rt, 4–12 h | 5-Chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide | acs.org |
| 5-Chloro-1H-indole-2-carboxylic acid (example) | 2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine | BOP, DIPEA, DCM, rt, overnight | 5-Chloro-N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamide | mdpi.com |
Introduction of Diverse Substituents on the Indole Ring and Peripheral Moieties
Beyond derivatization at the C2-carboxyl group, extensive modifications can be made to the indole nucleus and the C3-propyl group to explore their impact on biological activity.
C3-Position: The alkyl chain at the C3-position is a key site for modification. The synthesis often starts with an indole-2-carboxylate lacking a C3 substituent. A propyl group, for example, can be introduced via Friedel-Crafts acylation with propanoyl chloride, followed by reduction of the resulting ketone using a reducing agent like triethylsilane in trifluoroacetic acid. acs.org Varying the acyl chloride allows for the introduction of different alkyl chain lengths (e.g., ethyl, hexyl), which has been shown to be a critical determinant of biological activity in certain contexts. acs.org
Indole Ring Substitution: The aromatic portion of the indole scaffold is another prime target for introducing diversity. Substituents can be incorporated either by starting with a pre-substituted precursor (e.g., a substituted phenylhydrazine in a Fischer indole synthesis or a substituted benzaldehyde (B42025) in a Hemetsberger–Knittel synthesis) or by direct functionalization of the indole ring. nih.govacs.org
C5-Position: Electron-withdrawing groups, such as chloro or fluoro, are commonly introduced at the C5-position. acs.orgnih.gov For example, starting the synthesis with ethyl 5-chloroindole-2-carboxylate leads to a final product with a chlorine atom at this position. acs.org The effect of different substituents at the 4-, 5-, 6-, and 7-positions has been systematically studied, revealing that both the type of substituent (e.g., fluorine vs. chlorine, methoxy) and its position significantly influence the compound's properties. nih.govnih.gov
Other Positions: While C5 is a common point of modification, other positions like C4, C6, and C7 have also been explored to fine-tune the electronic and steric properties of the indole ring. nih.govaalto.fi
Peripheral Moieties: When the carboxylic acid is converted to a carboxamide, the amine component often contains additional functional groups or aromatic rings that can be further substituted, adding another layer of diversity to the molecule. acs.orgmdpi.com
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-Chloro-3-propyl-1H-indole-2-carboxylic acid |
| Ethyl 5-chloro-3-propyl-1H-indole-2-carboxylate |
| 5-Chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide |
| 4-(2-Aminoethyl)-N,N-dimethylaniline |
| 3-Methylindole-2-carboxylic acid |
| 1-Methyl-1H-indole-2-carboxylic acid |
| 1-Methyl-1H-indole-2-carboxylic acid methyl ester |
| 5-Chloro-N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamide |
| 2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine |
| N-(3,4-Dichlorobenzyl)-1H-indole-2-carboxamide |
| 3,4-Dichlorobenzylamine |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) |
| N,N-Diisopropylethylamine (DIPEA) |
| N,N-Dimethylformamide (DMF) |
| Dichloromethane (DCM) |
| Sodium hydroxide (NaOH) |
| Potassium hydroxide (KOH) |
| Ethanol (EtOH) |
| Methanol |
| Propanoyl chloride |
| Triethylsilane |
Structure Activity Relationship Sar Studies of 3 Propyl 1h Indole 2 Carboxylic Acid Derivatives
Ligand-Target Interactions and Pharmacophore Models
The 3-propyl-1H-indole-2-carboxylic acid scaffold is a crucial pharmacophore, with the indole-2-carboxylic acid moiety often acting as a key metal-chelating core. In the context of HIV-1 integrase inhibitors, for instance, the nitrogen atom of the indole (B1671886) ring and the oxygen atoms of the carboxyl group form a strong metal-chelating cluster with two magnesium ions (Mg²⁺) in the enzyme's active site. nih.govnih.gov
Pharmacophore models, which define the essential three-dimensional arrangement of chemical features necessary for biological activity, vary depending on the target class:
For Cannabinoid Receptor 1 (CB1) Allosteric Modulators: A critical pharmacophore includes an electron-withdrawing group at the C5 position, a short alkyl group at the C3 position, and a specific carboxamide linker to a substituted phenyl ring. acs.orgnih.gov
For HIV-1 Integrase Inhibitors: The model consists of the indole-2-carboxylic acid core for metal chelation, a halogenated phenyl group at the C6 position to create π-π stacking interactions with viral DNA, and a bulky hydrophobic group at the C3 position to occupy a hydrophobic pocket. nih.govnih.gov
For Antiamyloidogenic Agents: A pharmacophore model for indole derivatives targeting beta-amyloid aggregation identified two hydrogen bond acceptors, one hydrophobic region, and two aromatic rings as key features for activity. mdpi.com
These models highlight how the indole core serves as a foundational structure upon which specific interactions are built through strategic substitutions.
Positional and Substituent Effects on Biological Activity
C3-Position Alkyl Chain Length and Branching
The substituent at the C3 position of the indole ring plays a significant role in modulating the activity of these compounds, often by interacting with specific pockets within the target protein.
For allosteric modulators of the CB1 receptor, the length of the C3-alkyl chain is a critical factor. Structure-activity relationship studies have demonstrated that short alkyl groups are preferred, with an n-propyl group being optimal for the allosteric modulation of ligand binding. acs.org While longer chains are tolerated, they can alter the compound's properties; for example, an n-hexyl group at this position is preferred for enhancing the modulator's binding affinity for the CB1 receptor. acs.org The ethyl group is also well-tolerated, but longer chains like hexyl lead to a moderate decrease in activity, suggesting a spatially limited binding pocket in this region of the receptor. nih.gov
Table 1: Effect of C3-Position Alkyl Chain on CB1 Modulatory Potency
| Compound | C3-Substituent | C5-Substituent | Phenyl Ring B Substituent | Potency (IC₅₀) |
|---|---|---|---|---|
| 16 | Ethyl | Chloro | 4'-(N,N-diethylamino) | 787 nM |
| 17 | Propyl | Chloro | 4'-(N,N-diethylamino) | 483 nM |
| 19 | Hexyl | Chloro | 4'-(N,N-diethylamino) | Moderately Active |
Data sourced from a study on 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. nih.gov
C5-Position Electron Withdrawing Group Effects
The electronic properties of substituents at the C5 position of the indole ring are a determining factor for the biological activity of many indole-2-carboxylic acid derivatives. For CB1 receptor allosteric modulators, the presence of an electron-withdrawing group at this position is considered a critical structural requirement. acs.org
Studies consistently show that analogs bearing a chloro or fluoro group at the C5 position have enhanced modulatory potency at the CB1 receptor. nih.gov This requirement suggests that the substituent's ability to lower the electron density of the indole ring system is essential for effective interaction with the target.
For HIV-1 integrase inhibitors, the C5 position has also been explored. Derivatives with a halogenated benzene (B151609) or pyrazine (B50134) ring attached via an amide bond at C5 exhibited better strand transfer inhibitory effects than the unsubstituted parent compound. nih.gov However, this strategy was ultimately less effective than substitutions at the C6 position. Molecular modeling suggests that the rigid and planar nature of the C5-benzamide group hinders its ability to rotate and insert into the pocket formed by viral DNA, causing it to adopt a less favorable binding conformation. nih.gov
Table 2: Effect of C5-Position Halogenation on CB1 Modulatory Potency
| Compound | C3-Substituent | C5-Substituent | Phenyl Ring B Substituent | Potency (IC₅₀) |
|---|---|---|---|---|
| Analog A | Ethyl | Hydrogen | 4'-(N,N-diethylamino) | 2500 nM |
| Analog B | Ethyl | Fluoro | 4'-(N,N-diethylamino) | 831 nM |
| Analog C | Ethyl | Chloro | 4'-(N,N-diethylamino) | 787 nM |
Data adapted from SAR studies on 1H-indole-2-carboxamides. nih.gov
C6-Position Halogenation and Aryl Substitutions
Modification at the C6 position has proven to be a highly effective strategy for enhancing the potency of indole-2-carboxylic acid derivatives, particularly in the development of HIV-1 integrase inhibitors. Introducing a halogenated benzene ring at this position can lead to a significant improvement in activity. nih.govnih.gov
This enhancement is attributed to the formation of a π-π stacking interaction between the introduced C6-aryl group and the dC20 nucleotide of the viral DNA within the enzyme's active site. nih.govnih.gov This additional binding interaction firmly anchors the inhibitor, leading to a marked increase in its inhibitory effect. Both halogenated anilines and benzylamines have been successfully introduced at the C6 position, yielding compounds with potent integrase inhibition. nih.govnih.gov
Similarly, in the design of dual inhibitors for the enzymes IDO1 and TDO, a 6-acetamido-indole-2-carboxylic acid scaffold was found to be crucial. The acetamido group at the C6 position participates in key hydrogen bond interactions within the active site of TDO, contributing significantly to the compound's binding affinity. sci-hub.se
Table 3: Effect of C6-Position Substitution on HIV-1 Integrase Inhibition
| Compound | C3-Substituent | C6-Substituent | Integrase Inhibition (IC₅₀) |
|---|---|---|---|
| Parent Compound | H | H | 32.37 µM |
| 16b | H | 4-fluoroaniline | 1.70 µM |
| 19a | Formyl | 4-fluoroaniline | 1.05 µM |
Data sourced from studies on indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors. nih.govnih.gov
Modifications on the Amide Linker and Phenyl Ring B (for carboxamides)
For indole-2-carboxamide derivatives, the nature of the linker connecting the indole core to a terminal phenyl ring (Ring B) and the substitutions on that ring are pivotal for biological activity.
Linker Modifications:
Length: The length of the linker is often strictly defined. For CB1 allosteric modulators, an ethylene (B1197577) (two-carbon) linker between the amide bond and phenyl ring B is essential. Shortening the linker by one carbon or elongating it abolishes the allosteric effects. acs.org Similarly, for certain anti-TB compounds, introducing an extra spacer to the amide linker was found to be unfavorable for activity. nih.gov
Composition: Replacing the carboxamide with a non-classical isostere like a sulfonamide can result in a complete loss of potency, as seen in derivatives with anti-Trypanosoma cruzi activity. acs.org However, reversing the amide bond (i.e., creating an N-acyl indole) can restore potency in some cases. acs.org
Phenyl Ring B Substitutions: The substituent on phenyl ring B explicitly influences both binding to the allosteric site and cooperativity with the primary (orthosteric) ligand. acs.org
In the context of CB1 modulators, dialkylamino groups, such as an N,N-dimethylamino group, at the 4-position of phenyl ring B are superior to piperidinyl functionalities, yielding modulators with higher binding affinity and greater cooperativity. acs.org
The position of the substituent is also critical. A chloro group is preferred at the 3-position of the phenyl ring, whereas a dimethylamino group is preferred at the 4-position. Moving the dimethylamino group to the 3-position results in a loss of activity. nih.gov
Table 4: Effect of Linker and Phenyl Ring B Modifications on CB1 Allosteric Modulation
| Compound | C3-Substituent | Linker | Phenyl Ring B Substituent | Allosteric Modulation |
|---|---|---|---|---|
| 1 | Propyl | Ethylene | 4'-piperidinyl | Active |
| 4 | Propyl | Ethylene | 4'-(N,N-dimethylamino) | More Active than 1 |
| 26 | Propyl | Propylene | 4'-piperidinyl | Inactive |
| Analog D | Propyl | Methylene | 4'-piperidinyl | Inactive |
Data sourced from optimization studies of indole-2-carboxamides. acs.org
N-Substitution Effects on Activity
Modifications at the N1 position of the indole ring, which is typically an NH group, can also modulate biological activity. While many active compounds retain the N-H for potential hydrogen bonding, N-substitution can be a viable strategy to fine-tune properties.
In a series of compounds with anti-Trypanosoma cruzi activity, N-methylation of both the amide linker and the indole -NH group restored potency that was lost due to other modifications. acs.org This suggests that N-substitution can help restore a bioactive conformation of the molecule. acs.org
Furthermore, copper-catalyzed N-arylation of indole-2-carboxylic acids is a recognized synthetic method to produce N-aryl indoles, which are themselves a class of biologically significant molecules. organic-chemistry.org The ability to functionalize this position provides another avenue for structural diversification and optimization in drug design programs.
Structure-Based Design Principles
The development of derivatives of this compound has been significantly guided by structure-based design principles. This rational approach leverages computational modeling and structural biology techniques, such as X-ray crystallography, to understand the interactions between a ligand and its target protein at a molecular level. This detailed understanding allows for the iterative design of more potent and selective compounds.
A core principle in the design of these derivatives is the utilization of the indole-2-carboxamide scaffold as a versatile template. nih.gov This scaffold has proven effective for creating compounds that can be finely tuned to interact with specific biological targets. Structure-based approaches have been instrumental in elucidating the key structural requirements for the biological activity of these derivatives.
One of the primary tools in the structure-based design of these compounds is molecular docking . This computational technique predicts the preferred orientation of a molecule when bound to a target protein. For instance, in the development of inhibitors for enzymes like Apoptosis signal-regulating kinase 1 (ASK1), molecular docking studies have been used to guide the structural optimization of indole-2-carboxamide derivatives. nih.gov These studies help in visualizing how modifications to the this compound core can enhance binding affinity and selectivity.
X-ray crystallography provides high-resolution structural data of a ligand bound within the active site of its target protein. peakproteins.comnih.gov This experimental technique is invaluable for confirming the binding modes predicted by molecular docking and for revealing subtle but critical interactions. The knowledge of the precise orientation of the inhibitor and its interactions with key amino acid residues allows medicinal chemists to make targeted modifications to the lead compound. For example, the crystal structure of a target protein in complex with an indole-2-carboxamide derivative can reveal unoccupied pockets within the binding site. This information can then be used to design new derivatives with additional functional groups that can occupy these pockets, thereby increasing the binding affinity.
The structure-activity relationship (SAR) exploration for 1H-indole-2-carboxamides has revealed several key insights that are central to their structure-based design. For example, the nature of the substituent at the 5-position of the indole core has been shown to be critical for activity. Studies have indicated that small, aliphatic, electron-donating groups at this position are generally favored for potency. acs.org This finding is a direct outcome of iterative design, synthesis, and testing, guided by the structural understanding of the target's binding site.
The following table summarizes the impact of different substituents on the activity of indole-2-carboxamide derivatives, based on SAR studies:
| Modification Site | Preferred Substituents | Impact on Activity |
| Indole 5-position | Small, aliphatic, electron-donating groups (e.g., methyl, cyclopropyl, ethyl) | Moderate to good potency |
| Indole 5-position | Electron-withdrawing groups (e.g., halogens, trifluoromethyl) | Inactive |
| Indole Scaffold | Replacement with isoquinoline, azaindole, benzofuran, or benzimidazole (B57391) | Inactive |
| Carboxamide Linker | Replacement with other functional groups | Reduced potency |
The data clearly indicates that the indole-2-carboxamide core is essential for the activity of this class of compounds. Any significant deviation from this scaffold, such as replacing the indole ring with other heterocyclic systems, leads to a loss of potency. acs.org This underscores the importance of the specific three-dimensional arrangement of the indole ring and the carboxamide group for effective binding to the target.
Molecular Mechanisms and Biological Targets of 3 Propyl 1h Indole 2 Carboxylic Acid Derivatives
HIV-1 Integrase Strand Transfer Inhibition
Derivatives of indole-2-carboxylic acid have emerged as a promising scaffold for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs). mdpi.comrsc.org The integrase enzyme is essential for the virus to insert its genetic material into the host cell's DNA, a critical step in its replication cycle. mdpi.commdpi.com These indole (B1671886) derivatives disrupt this process through a combination of specific molecular interactions within the enzyme's active site.
A key mechanism of action for INSTIs is the chelation of two divalent magnesium ions (Mg²⁺) that are essential cofactors within the integrase active site. mdpi.comnih.gov The indole-2-carboxylic acid scaffold is particularly effective in this role. Binding conformation analyses have demonstrated that the indole core, specifically the nitrogen atom, and the adjacent C2 carboxyl group work in concert to form a strong metal-chelating cluster, binding to both Mg²⁺ ions. mdpi.comnih.gov This interaction is fundamental to the inhibitory activity, as it effectively neutralizes the catalytic core of the enzyme, preventing it from carrying out the DNA strand transfer reaction. mdpi.comrsc.org
To enhance the binding and potency of these inhibitors, further modifications to the indole-2-carboxylic acid core have been explored. nih.gov A successful strategy involves the addition of a halogenated benzene (B151609) ring, typically at the C6 position of the indole core. rsc.orgnih.govnih.gov This modification allows for a crucial π-π stacking interaction with a deoxycytidine nucleotide (dC20) of the viral DNA that is bound within the active site. rsc.orgnih.gov This interaction, which mimics the binding of some clinically used INSTIs, significantly increases the binding force between the inhibitor and the integrase-DNA complex, thereby improving inhibitory potency. nih.gov For example, the derivative known as 17a, which incorporates a C6 halogenated benzene ring, showed markedly improved inhibition of integrase. rsc.orgnih.gov
Another critical interaction involves a hydrophobic cavity near the integrase active site. mdpi.comnih.gov Structural optimization of the indole-2-carboxylic acid scaffold has shown that introducing a long branch at the C3 position can significantly enhance the inhibitor's efficacy. mdpi.comnih.gov This substituent extends into a hydrophobic pocket formed by amino acid residues such as Tyr143 and Asn117. nih.gov A derivative, 20a, which features a long C3 branch, demonstrated a critical π-π stacking interaction with Tyr143, leading to a substantial improvement in its integrase inhibitory activity, with an IC₅₀ value of 0.13 μM. mdpi.comnih.gov This additional interaction helps to anchor the inhibitor more firmly in the active site, contributing to its high potency. mdpi.com
Table 2: Inhibitory Activity of Selected Indole-2-Carboxylic Acid Derivatives against HIV-1 Integrase
| Compound | Key Structural Modifications | HIV-1 Integrase IC₅₀ (μM) |
|---|---|---|
| 3 | Base Indole-2-carboxylic acid derivative | 12.41 |
| 17a | C6-halogenated benzene ring | 3.11 |
| 20a | C3-long branch and C6-halogenated benzene | 0.13 |
Data sourced from studies on novel HIV-1 INSTIs. mdpi.comrsc.orgnih.gov
Table of Mentioned Compounds
| Compound Name/Identifier | Chemical Name |
|---|---|
| 3-propyl-1H-indole-2-carboxylic acid | This compound |
| ORG27569 | 5-chloro-3-ethyl-N-(2-(4-(piperidin-1-yl)phenyl)ethyl)-1H-indole-2-carboxamide |
| Compound 10a | 5-chloro-3-propyl-1H-indole-2-carboxylic acid |
| Compound 12d | 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide |
| Compound 12f | 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide |
| Compound 3 | Indole-2-carboxylic acid derivative (unspecified full name in source) |
| Compound 17a | Indole-2-carboxylic acid derivative with C6-halogenated benzene ring (unspecified full name in source) |
| Compound 20a | Indole-2-carboxylic acid derivative with C3-long branch and C6-halogenated benzene (unspecified full name in source) |
| RAL | Raltegravir |
| ELV | Elvitegravir |
| DTG | Dolutegravir |
| BIC | Bictegravir |
| CAB | Cabotegravir |
| CP-55,940 | (-)-cis-3-[2-Hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol |
| WIN55212-2 | (R)-(+)-[2,3-Dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl]-1-naphthalenylmethanone |
| AEA | Anandamide (N-arachidonoylethanolamine) |
| 2-AG | 2-Arachidonoylglycerol |
| BI-1001 | Quinoline-based allosteric HIV-1 integrase inhibitor |
Anti-Trypanosoma cruzi Activity Mechanisms (General 1H-Indole-2-carboxamides)
Substituted 1H-indole-2-carboxamides have been identified as a class of compounds with activity against Trypanosoma cruzi, the protozoan parasite that causes Chagas disease. dndi.orgnih.gov The initial discovery of this activity stemmed from phenotypic screening of a commercial library of small drug-like molecules against the intracellular amastigote form of the parasite. acs.org
The optimization of a series of substituted indoles was undertaken after initial hits showed moderate in vitro potency and good selectivity over host cells. acs.org Medicinal chemistry efforts aimed to enhance metabolic stability and solubility. nih.govacs.org While these efforts did not ultimately lead to a clinical candidate due to unfavorable pharmacokinetic properties, they provided insight into the potential mechanism of action. nih.govacs.org The anti-parasitic activity was linked to the inhibition of the enzyme CYP51 (sterol 14α-demethylase), a key enzyme in the biosynthesis of sterols in trypanosomes. nih.govacs.org However, this mechanism of action was eventually deprioritized, and research on this specific series was discontinued. nih.govacs.org
Myeloid Cell Leukemia-1 (Mcl-1) Inhibition
Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. researchgate.netsci-hub.se Its overexpression is a common feature in many cancers, contributing to tumor survival and resistance to chemotherapy. researchgate.net Consequently, Mcl-1 has emerged as a significant target for cancer therapy. researchgate.netsci-hub.se Derivatives of 1H-indole-2-carboxylic acid, including those with a propyl substitution at the 3-position, have been developed as potent and selective inhibitors of Mcl-1. nih.govnih.gov
Fragment-based screening and structure-based design have led to the discovery of potent Mcl-1 inhibitors based on an indole-2-carboxylic acid core. nih.govnih.gov Optimization of initial fragment hits resulted in compounds with significantly improved binding affinity for the Mcl-1 protein. nih.gov For instance, a tricyclic indole-2-carboxylic acid derivative was developed that binds to Mcl-1 with a high affinity, reflected by a Ki value of 3 nM. nih.gov
A key aspect of these inhibitors is their selectivity for Mcl-1 over other anti-apoptotic Bcl-2 family members, such as Bcl-xL and Bcl-2. nih.gov High selectivity is crucial for minimizing off-target effects. Research has demonstrated that optimized tricyclic indole derivatives can exhibit remarkable selectivity, with some compounds showing over 1700-fold selectivity for Mcl-1 compared to Bcl-xL and over 100-fold selectivity compared to Bcl-2. nih.gov One specific 2-indole carboxylic acid derivative showed a 16-fold selectivity for Mcl-1 over Bcl-2 and a 270-fold selectivity over Bcl-xL. sci-hub.se Another study on 1H-indole-2-carboxylic acid compounds designed to occupy the P1-P3 pockets of Mcl-1 identified a derivative (compound 47) with a Ki of 24 nM. nih.gov
| Compound Class | Target | Binding Affinity (Ki) | Selectivity Profile |
| Tricyclic Indole-2-carboxylic Acid Derivative | Mcl-1 | 3 nM nih.gov | >1700-fold vs Bcl-xL; >100-fold vs Bcl-2 nih.gov |
| 2-Indole Carboxylic Acid Derivative (10a) | Mcl-1 | 55 nM nih.gov | 270-fold vs Bcl-xL; 16-fold vs Bcl-2 sci-hub.se |
| 1H-indole-2-carboxylic acid derivative (47) | Mcl-1 | 24 nM nih.gov | Targets P1-P3 pockets nih.gov |
The stability of the complex between indole-2-carboxylic acid inhibitors and the Mcl-1 protein is governed by a network of specific molecular interactions. X-ray crystallography studies have been instrumental in elucidating these interactions. nih.gov The carboxylic acid moiety of the indole core is a critical feature, forming a key interaction with a conserved arginine residue (R263) within the binding groove of Mcl-1. nih.gov
Further stabilization is achieved through hydrophobic interactions between the inhibitor and various pockets within the Mcl-1 binding site. nih.gov For instance, in tricyclic indole derivatives, the core structure and its substituents are designed to fit into these pockets. nih.gov A study focusing on inhibitors targeting the less explored P1 pocket of Mcl-1 found that their compound formed interactions with Lys234 and Val249 in the BH3 binding groove. nih.gov This strategy of engaging different pockets within the Mcl-1 protein has proven effective in developing novel and potent inhibitors. nih.gov The merging of fragment hits that bind to different regions of the Mcl-1 protein has been a successful strategy to create more potent inhibitors that leverage multiple interaction points. nih.gov
Other Reported Biological Activities and Underlying Molecular Interactions (General Indole-2-carboxylic acid derivatives)
Beyond their anti-parasitic and anti-cancer properties, derivatives of indole-2-carboxylic acid have demonstrated a range of other biological activities, notably as antioxidant and anti-inflammatory agents.
Indole-2-carboxylic acid derivatives have shown significant potential as antioxidants. fabad.org.treurjchem.com Their mechanism of action involves several pathways, including radical scavenging and metal ion chelation. fabad.org.tr
Studies have evaluated the antioxidant properties of new ester and amide derivatives of indole-2-carboxylic acid. fabad.org.trgazi.edu.tr Certain N-substituted indole-2-carboxamide derivatives demonstrated potent scavenging effects against 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals and exhibited strong reducing power, in some cases superior to the standard antioxidant butylated hydroxytoluene (BHT). fabad.org.tr Furthermore, all tested compounds in one study showed more powerful Fe2+ chelating activity than Ethylenediaminetetraacetic acid (EDTA), indicating their ability to prevent metal-catalyzed oxidative damage. fabad.org.tr Another study reported that specific indole-2-carboxamide derivatives (compounds 5b and 5c) exhibited notable antioxidant activity. eurjchem.comresearchgate.net The complexation of indole-2-carboxylic acid with copper (ICA-Cu) also resulted in a compound with high antioxidant activity, showing significant inhibition of ABTS, hydroxyl, and DPPH radicals. mdpi.com
The anti-inflammatory properties of indole derivatives are well-documented, with the nonsteroidal anti-inflammatory drug (NSAID) Indomethacin being a prominent example. nih.govchemrxiv.org A key mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation. nih.govresearchgate.net
Derivatives of indole-2-carboxylic acid have been specifically investigated as COX-2 inhibitors. nih.govtandfonline.com The rationale is that selective inhibition of COX-2 can provide anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors that also block the protective COX-1 enzyme. nih.gov Molecular docking studies have shown that indole derivatives can bind effectively to the active site of the COX-2 enzyme. nih.govmdpi.com For example, certain 1,3-dihydro-2H-indolin-2-one derivatives have demonstrated good COX-2 inhibitory activities, with IC50 values in the low micromolar range. mdpi.com These studies suggest that the indole scaffold is a promising template for designing new and more selective anti-inflammatory agents that target the COX-2 enzyme. researchgate.nettandfonline.com
Antihistaminic Activity
Research into the antihistaminic properties of indole-2-carboxylic acid derivatives has revealed potential therapeutic applications, primarily through antagonism of histamine (B1213489) H3 and H4 receptors, which are involved in inflammatory and allergic responses. While direct H1 receptor antagonism by this compound derivatives is not extensively documented in the reviewed literature, related indole-2-carboxamides have been identified as potent antagonists for other histamine receptor subtypes.
A series of indoly-2-yl-(4-methyl-piperazin-1-yl)-methanones, which are derivatives of indole-2-carboxylic acid, have been synthesized and evaluated for their activity at the human histamine H4 receptor. nih.gov These compounds were assessed using a [3H]histamine radioligand competitive binding assay. Notably, substitutions at the 4 and 5-positions of the indole ring with small lipophilic groups were found to increase the binding affinity for the H4 receptor. nih.gov Two compounds, an indole derivative (compound 8) and a benzimidazole (B57391) derivative (compound 40), were identified as potent H4 antagonists and demonstrated efficacy in in vitro mast cell and eosinophil chemotaxis assays. nih.gov
Furthermore, investigations into 5-hydroxyindole-2-carboxylic acid amides have identified them as novel histamine H3 receptor inverse agonists. ebi.ac.uk A pharmacophore model led to the discovery of this series, which showed potential for the treatment of conditions where H3R is implicated. ebi.ac.uk
The introduction of a carboxylic acid moiety is a known strategy in the development of second-generation antihistamines to limit penetration of the central nervous system and thereby reduce associated side effects. researchgate.net This structural feature is central to the design of various classes of antihistamines, including alkylamines, piperidines, and piperazines, which primarily act on the H1 receptor. researchgate.net
Table 1: Antihistaminic Activity of Indole-2-Carboxamide Derivatives This table is interactive. You can sort and filter the data.
| Compound | Target Receptor | Activity | Assay |
|---|---|---|---|
| Indole derivative 8 | Histamine H4 | Potent Antagonist | [3H]histamine radioligand competitive binding |
| Benzimidazole derivative 40 | Histamine H4 | Potent Antagonist | [3H]histamine radioligand competitive binding |
CysLT1 Antagonism
A significant area of investigation for 3-substituted 1H-indole-2-carboxylic acid derivatives is their potential as selective antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor. Cysteinyl leukotrienes are potent inflammatory mediators involved in the pathophysiology of asthma and allergic rhinitis. nih.gov
Through a high-throughput screening campaign, an indole derivative was identified as a micromolar CysLT1 antagonist. nih.gov This led to the rational design and synthesis of a series of 3-substituted 1H-indole-2-carboxylic acid derivatives. The research highlighted that for effective CysLT1 antagonist activity, the presence of an (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl group and an indole-2-carboxylic acid moiety is essential. nih.gov Additionally, α,β-unsaturated amide moieties at the 3-position of the indole ring were found to be important. nih.gov
One of the most potent compounds identified is 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (17k) . nih.govnih.gov This derivative was found to be a novel, highly potent, and selective CysLT1 antagonist. nih.govnih.gov In functional assays, it demonstrated significantly more potent CysLT1 antagonist activity than the well-known CysLT1 antagonist, montelukast. nih.gov
Table 2: CysLT1 Antagonist Activity of a 3-Substituted 1H-Indole-2-carboxylic Acid Derivative This table is interactive. You can sort and filter the data.
| Compound | Target Receptor | IC50 (μM) | Comparison |
|---|---|---|---|
| 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (17k) | CysLT1 | 0.0059 ± 0.0011 | More potent than Montelukast |
| 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (17k) | CysLT2 | 15 ± 4 | Selective for CysLT1 |
Antibacterial Activity
The indole nucleus is a common scaffold in compounds exhibiting a wide range of biological activities, including antibacterial properties. Various derivatives of indole-2-carboxylic acid have been synthesized and evaluated for their potential as antimicrobial agents.
Studies on indole-2-carboxamides have identified them as a novel class of antitubercular agents with activity against drug-resistant strains of Mycobacterium tuberculosis. These compounds are reported to be bioisosteric isomers of urea-based M. tuberculosis inhibitors. The antibacterial activity of these indole-2-carboxamides extends to non-tuberculous mycobacteria (NTM) as well, with some derivatives showing pan-antimycobacterial activity. The selectivity of these compounds for mycobacteria is a key feature, with no clinically relevant bactericidal activity observed against S. aureus or P. aeruginosa.
In a study of 4,6-dimethyl indole-2-carboxamides, derivatives with cyclooctyl and cycloheptyl head groups demonstrated the most potent pan-activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.625 μg/mL against various Mycobacterium species.
While the provided search results focus more broadly on indole-2-carboxamides, the findings underscore the potential of the indole-2-carboxylic acid scaffold in the development of new antibacterial agents.
Table 3: Antibacterial Activity of Indole-2-Carboxamide Derivatives against Mycobacteria This table is interactive. You can sort and filter the data.
| Compound Series | Head Group | Target Organism | MIC (μg/mL) |
|---|---|---|---|
| Unsubstituted Indole-2-carboxamides | Cyclooctyl (10) | M. tuberculosis | 0.39 |
| Unsubstituted Indole-2-carboxamides | Cycloheptyl, Cyclohexyl, Cyclopentyl (11, 12, 13) | NTM species | Not active |
| 4,6-dimethyl Indole-2-carboxamides | Cyclooctyl (25) | Various Mycobacterium species | 0.0039 - 0.625 |
Advanced Research Methodologies and Computational Approaches
Spectroscopic and Analytical Techniques for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 3-propyl-1H-indole-2-carboxylic acid, both ¹H and ¹³C NMR spectroscopy are critical.
In ¹H NMR spectroscopy, the protons of the propyl group are expected to show characteristic signals. The protons on the carbon adjacent to the indole (B1671886) ring would be deshielded and resonate in the 2.0-3.0 ppm region. libretexts.org The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the 10-12 ppm region, a distinctive feature for carboxylic acids. libretexts.orglibretexts.orglibretexts.org The protons on the indole ring itself would have specific chemical shifts and coupling patterns depending on their position. The NH proton of the indole ring and the carboxylic acid OH proton are exchangeable with D₂O. libretexts.orglibretexts.org
In ¹³C NMR spectroscopy, the carbonyl carbon of the carboxylic acid is significantly deshielded, with a characteristic chemical shift in the range of 160-180 ppm. libretexts.org This is less deshielded than the carbonyl carbon of aldehydes or ketones. libretexts.org The carbons of the propyl group and the indole ring would also exhibit distinct signals, allowing for a complete assignment of the carbon skeleton.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | broad singlet |
| Indole NH | Variable | broad singlet |
| Aromatic Protons (Indole Ring) | 7.0 - 8.0 | multiplet |
| Propyl -CH₂- (alpha to indole) | 2.5 - 3.0 | triplet |
| Propyl -CH₂- (beta) | 1.5 - 2.0 | sextet |
| Propyl -CH₃ (gamma) | 0.8 - 1.2 | triplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (-COOH) | 160 - 180 |
| Indole Carbons | 100 - 140 |
| Propyl -CH₂- (alpha to indole) | 25 - 35 |
| Propyl -CH₂- (beta) | 20 - 30 |
| Propyl -CH₃ (gamma) | 10 - 15 |
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad O-H stretching absorption for the hydrogen-bonded carboxylic acid dimer is anticipated in the region of 2500 to 3300 cm⁻¹. libretexts.org This broadness is a hallmark of carboxylic acids. ucalgary.ca The C=O stretching frequency of the carboxylic acid dimer is typically found near 1710 cm⁻¹. libretexts.org The N-H stretch of the indole ring is expected around 3300-3500 cm⁻¹. mdpi.com Additionally, C-H stretching vibrations from the propyl group and the aromatic ring will be observed.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |
| N-H Stretch (Indole) | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |
| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed. A common fragmentation pathway for carboxylic acids is the cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of an acylium ion (R-CO⁺). libretexts.org In this case, loss of the propyl group would be a likely fragmentation. The exact mass can be determined using high-resolution mass spectrometry. For the related compound 3-[(propylsulfonyl)amino]-1H-indole-2-carboxylic acid, the exact mass has been computed to be 281.05960307 Da. nih.gov
Table 4: Predicted Mass Spectrometry Fragments for this compound
| Fragment | Description |
|---|---|
| [M]⁺ | Molecular Ion |
| [M-43]⁺ | Loss of propyl group (C₃H₇) |
| [M-45]⁺ | Loss of carboxyl group (COOH) |
Elemental analysis determines the percentage composition of elements in a compound. For this compound, with a molecular formula of C₁₂H₁₃NO₂, the theoretical elemental composition can be calculated. This experimental data is then compared to the theoretical values to confirm the empirical formula.
**Table 5: Elemental Composition of this compound (C₁₂H₁₃NO₂) **
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 12 | 144.132 | 70.91% |
| Hydrogen (H) | 1.008 | 13 | 13.104 | 6.45% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.89% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 15.75% |
| Total | 203.241 | 100.00% |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Indole and its derivatives are known to absorb UV light due to the aromatic system. For instance, indole-3-carboxylic acid exhibits a local maximum at 278 nm. researchgate.net Carboxylic acids without extensive conjugation typically absorb around 210 nm, which is often too low to be of practical use for structural elucidation. libretexts.org The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the indole ring system.
X-ray crystallography can provide the definitive three-dimensional structure of a molecule in the solid state. For related indole carboxylic acids, such as 5-methoxy-1H-indole-2-carboxylic acid, single-crystal X-ray diffraction studies have shown the formation of cyclic dimers through intermolecular hydrogen bonds between the carboxylic acid groups (O-H···O). mdpi.com Similar hydrogen bonding patterns involving the indole N-H group and the carboxylic acid oxygen have also been observed in the crystal structures of related compounds. researchgate.net It is highly probable that this compound would also exhibit such dimeric structures in its crystalline form. The analysis of crystal structures of similar molecules, like substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles, is also performed using X-ray diffraction. mdpi.com
In vitro Biological Evaluation Assays
The biological potential of this compound and its related analogs is explored through a variety of in vitro assays. These screening methods are crucial for identifying and characterizing the compound's interactions with biological targets, providing foundational data for potential therapeutic applications.
Functional assays are pivotal in understanding how a compound affects a specific biological pathway. For G-protein coupled receptors (GPCRs), a major class of drug targets, Fluorometric Imaging Plate Reader (FLIPR) based calcium mobilization assays are a key methodology. researchgate.netnih.gov These assays measure changes in intracellular calcium levels, a common downstream signaling event upon GPCR activation. researchgate.netnih.gov
Derivatives of 3-substituted-1H-indole-2-carboxylic acid have been identified as novel and highly potent antagonists for the cysteinyl-leukotriene 1 (CysLT1) receptor, which is a GPCR. nih.gov In these studies, the antagonist activity is quantified by measuring the inhibition of the calcium flux induced by the natural ligand, such as leukotriene D4. The potency of these indole derivatives is expressed as an IC50 value, which represents the concentration of the compound required to inhibit 50% of the maximal calcium response. For instance, a lead compound from this series, 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (17k), demonstrated a potent CysLT1 antagonist IC50 value of 0.0059 µM. nih.gov This indicates a strong interaction with the receptor, quantifiable through the FLIPR assay. nih.gov The core structure of indole-2-carboxylic acid is noted as an essential pharmacophore for this activity. nih.gov
Enzyme inhibition assays are fundamental in drug discovery to identify molecules that can modulate the activity of specific enzymes. The indole-2-carboxylic acid scaffold has proven to be a versatile starting point for developing potent enzyme inhibitors.
HIV-1 Integrase Inhibition: Human Immunodeficiency Virus-1 (HIV-1) integrase is a critical enzyme for viral replication, making it a prime target for antiviral drugs. mdpi.comrsc.org Commercially available HIV-1 Integrase Assay Kits are used to screen for inhibitors of the enzyme's strand transfer activity. mdpi.comnih.gov Research has shown that indole-2-carboxylic acid itself can inhibit HIV-1 integrase, with the indole nucleus and the C2-carboxyl group chelating the two essential Mg2+ ions in the enzyme's active site. mdpi.comrsc.org
Crucially, structural optimizations, particularly the introduction of a long branch at the C3 position of the indole core, have been shown to significantly enhance inhibitory potency. mdpi.com This modification improves the interaction with a hydrophobic cavity near the active site. For example, a derivative with a C3 long branch, compound 20a , markedly increased the integrase inhibitory effect, achieving an IC50 value of 0.13 µM. mdpi.com This highlights the importance of the C3-substituent, such as a propyl group, in designing effective HIV-1 integrase inhibitors based on the indole-2-carboxylic acid scaffold. mdpi.com
Tyrosinase Inhibition: Tyrosinase is a key copper-containing enzyme involved in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in cosmetics and for treating hyperpigmentation disorders. researchgate.net While direct studies on this compound are limited, various indole derivatives have been investigated for tyrosinase inhibition. researchgate.net The inhibitory mechanism often involves the chelation of copper ions in the enzyme's active site. researchgate.net For example, indole-3-carboxylic acid has been noted for its inhibitory effects on melanoma cells. researchgate.net The development of indole derivatives, including substitutions at various positions of the indole core, represents a promising strategy for creating effective tyrosinase inhibitors. researchgate.net
Table 1: HIV-1 Integrase Inhibitory Activity of Selected Indole-2-Carboxylic Acid Derivatives
| Compound | Description | IC50 (µM) |
| Indole-2-carboxylic acid (1) | Parent scaffold | 32.37 nih.gov |
| Compound 20a | Derivative with C3 long branch optimization | 0.13 mdpi.com |
| Compound 17a | Derivative with C6 halogenated benzene (B151609) ring | 3.11 rsc.orgnih.gov |
Cell-based high-content screening (HCS) is a powerful phenotypic screening approach that uses automated microscopy and image analysis to assess the effect of compounds on whole organisms within a cellular context. This methodology has been employed to identify antiparasitic agents.
In the search for treatments for Chagas disease, caused by the parasite Trypanosoma cruzi, HCS of small molecule libraries identified hits containing an indole core. mdpi.com Specifically, indole-2-carboxamides were found to be active against the intracellular amastigote form of T. cruzi. nih.gov These assays measure the reduction in parasite numbers within host cells after treatment with the test compound. Potency is typically expressed as the half-maximal effective concentration (EC50). While showing promise, early lead compounds in this series required further optimization to improve metabolic stability and in vivo exposure. mdpi.com The use of HCS was critical in the initial identification and characterization of the anti-trypanosomal activity of this chemical series. mdpi.com
Antimicrobial susceptibility testing is used to determine the effectiveness of a compound against various microorganisms. Standard methods include the disc diffusion (Kirby-Bauer) test and broth microdilution (turbidity) method, which determine the minimum inhibitory concentration (MIC). asm.org
Indole-2-carboxylic acid derivatives have demonstrated notable antimicrobial and antifungal properties. researchgate.netfabad.org.tr For example, certain ester and amide derivatives of indole-2-carboxylic acid were tested against a panel of bacteria and fungi. researchgate.netfabad.org.tr One N-substituted derivative showed significant activity against Enterococcus faecalis and Candida albicans, with a MIC value of 8 µg/mL against the latter. researchgate.netfabad.org.tr Other derivatives also displayed noticeable antifungal activity against C. albicans with MIC values ranging from 32 to 64 µg/mL. fabad.org.tr Furthermore, indole-2-carboxamides have been synthesized and shown to possess potent pan-activity against several mycobacterial species, including M. tuberculosis and M. abscessus. nih.gov This broad activity underscores the potential of the indole-2-carboxylic acid scaffold in developing new antimicrobial agents. nih.govnih.gov
Table 2: Antimicrobial Activity of Selected Indole-2-Carboxylic Acid Derivatives
| Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| N-propyl-1H-indole-2-carboxamide | Enterococcus faecalis | Active | researchgate.netfabad.org.tr |
| N-propyl-1H-indole-2-carboxamide | Candida albicans | 8 | researchgate.netfabad.org.tr |
| Ethyl 1H-indole-2-carboxylate | Candida albicans | 32 | fabad.org.tr |
| N-benzyl-1H-indole-2-carboxamide | Candida albicans | 64 | fabad.org.tr |
Antioxidant assays measure a compound's ability to neutralize free radicals, which are implicated in oxidative stress and various diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common, rapid, and simple method for evaluating antioxidant capacity. mdpi.comnih.gov In this assay, an antioxidant compound donates an electron or hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. mdpi.com
The indole nucleus, with its electron-rich aromatic system and N-H group, is a known antioxidant pharmacophore. nih.gov Studies on various ester and amide derivatives of indole-2-carboxylic acid have confirmed their antioxidant potential. researchgate.netresearchgate.net For instance, N-benzyl and N-phenyl amide derivatives of indole-2-carboxylic acid demonstrated significant scavenging effects against DPPH radicals. researchgate.net The mechanism is believed to involve either hydrogen atom transfer (HAT) from the indole N-H group or single electron transfer (SET) from the nitrogen atom's free electron pair. nih.gov The antioxidant capacity of these derivatives is often compared to standards like butylated hydroxytoluene (BHT). researchgate.net
Computational Chemistry and Cheminformatics
Computational chemistry and cheminformatics are indispensable tools in modern drug discovery, enabling the prediction of molecular properties, the study of drug-receptor interactions, and the rational design of new compounds.
For derivatives of indole-2-carboxylic acid, molecular docking has been extensively used to predict and analyze binding modes with various biological targets. In the context of HIV-1 integrase inhibition, docking studies revealed that the indole core and C2-carboxylate group chelate with two Mg2+ ions in the active site. mdpi.comrsc.org These computational models also predicted that introducing a long branch at the C3 position would allow the molecule to extend into a nearby hydrophobic pocket, thus enhancing binding affinity and inhibitory activity—a prediction that was later confirmed experimentally. mdpi.com
Similarly, for FBPase inhibitors, the CDOCKER algorithm was used to predict the binding mode of a series of indole derivatives, identifying key hydrogen bonding interactions between the compound's carboxylate group and amino acid residues in the enzyme's allosteric site. researchgate.net Structure-activity relationship (SAR) studies, guided by these computational insights, are crucial for optimizing lead compounds by identifying which chemical modifications are favorable for improving potency and selectivity. nih.govresearchgate.net
Molecular Docking and Virtual Screening
Molecular docking and virtual screening are powerful computational tools used to predict the binding orientation of small molecules within the active site of a target protein. In the context of this compound and its derivatives, these techniques have been instrumental in identifying and optimizing lead compounds for various therapeutic targets.
For instance, in the discovery of novel antagonists for the cysteinyl leukotriene 1 (CysLT1) receptor, a high-throughput screening campaign identified an indole derivative as a micromolar antagonist. nih.gov Subsequent molecular docking studies could be employed to rationalize the structure-activity relationships (SARs) observed. These studies often reveal key interactions, such as the role of the indole-2-carboxylic acid moiety, which was found to be essential for activity. nih.gov The carboxylic acid group is a common feature in CysLT1 antagonists, as it mimics the C1-carboxylic acid of the natural ligand, leukotriene D4 (LTD4), and interacts with a lipophilic pocket in the receptor. nih.gov
Similarly, in the design of HIV-1 integrase strand transfer inhibitors, molecular docking can be used to predict the binding modes of indole-2-carboxylic acid derivatives. nih.gov These studies help in understanding how modifications to the indole core affect binding affinity and inhibitory activity. Virtual screening of compound libraries against a specific protein target, like the neuraminidase receptor for anti-influenza A virus drug discovery, can also identify novel indole-based inhibitors. semanticscholar.org
Quantum Chemical Calculations (e.g., Density Functional Theory, Time-Dependent Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide detailed insights into the electronic structure, geometry, and vibrational frequencies of molecules. These calculations are crucial for understanding the fundamental properties of this compound and its analogs.
DFT has been used to optimize the molecular geometry and predict the vibrational spectra (FT-IR and FT-Raman) of indole derivatives. ijrar.org For example, calculations at the B3LYP/6-311++G(d,p) level of theory can accurately predict bond lengths and angles, which can be compared with experimental data from X-ray crystallography. ijrar.orgmdpi.com Such studies have confirmed the sp2 hybridization of the C2 atom in the indole ring and the influence of substituents on the molecular parameters. ijrar.org
Furthermore, DFT is employed to study intermolecular interactions, such as the formation of hydrogen-bonded dimers in the crystalline state of indole carboxylic acids. mdpi.com Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of these compounds, providing insights into their photophysical properties and potential for optoelectronic applications. nih.gov The calculation of properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies helps in understanding the chemical reactivity and charge transfer characteristics of the molecule. ijrar.orgnih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a dynamic perspective on the interactions between a ligand and its target protein over time. While specific MD simulation studies focused solely on this compound are not extensively documented in the provided context, this methodology is a standard and powerful tool in computational drug design.
Generally, after a promising compound is identified through docking and virtual screening, MD simulations are performed to assess the stability of the ligand-protein complex. These simulations can reveal conformational changes in both the ligand and the protein upon binding and provide a more accurate estimation of the binding free energy. For derivatives of indole-2-carboxylic acid, MD simulations could be used to validate the binding poses predicted by docking and to understand the dynamic behavior of the ligand within the active site of its target, such as the CysLT1 receptor or HIV-1 integrase.
Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., 3D-QSAR)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. This approach is valuable for predicting the activity of new, unsynthesized molecules and for guiding the optimization of lead compounds.
Both 2D-QSAR and 3D-QSAR studies have been applied to various series of indole derivatives. semanticscholar.orgmdpi.comnih.gov In a 3D-QSAR study, techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build models based on the three-dimensional properties of the molecules. mdpi.comnih.gov For example, a 3D-QSAR study on indole derivatives targeting the serotonin (B10506) transporter, dopamine (B1211576) D2 receptor, and MAO-A enzyme was conducted to understand the structure-activity relationship of the synthesized series. nih.gov These models can generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity, thus guiding the design of more potent analogs. semanticscholar.orgmdpi.com
Binding Energy Calculations and Ligand Efficiency Analysis
Binding energy calculations and ligand efficiency analysis are critical metrics for evaluating the potency and drug-likeness of a compound.
The binding free energy (ΔG) quantifies the strength of the interaction between a ligand and its target. For a series of indole-2-carboxylic acid derivatives designed as HIV-1 integrase inhibitors, the binding free energies were calculated to assess their potential. nih.gov For instance, a fragment compound showed a binding free energy of -9.49 kcal/mol. nih.gov
Ligand efficiency (LE) is a parameter that relates the binding affinity of a compound to its size (number of heavy atoms). nih.gov It is a useful metric in fragment-based drug discovery for selecting small molecules that can be developed into more potent leads. nih.gov In the aforementioned study on HIV-1 integrase inhibitors, the initial fragment exhibited a high ligand efficiency of 0.79. nih.gov Lipophilic ligand efficiency (LLE) is another important parameter that considers both potency and lipophilicity. nih.govacs.org
Table 1: Binding Free Energy and Ligand Efficiency of select Indole-2-Carboxylic Acid Derivatives nih.gov
| Compound | ΔG (kcal/mol) | Number of Heavy Atoms (N) | Ligand Efficiency |
| 1 | -9.49 | 12 | 0.79 |
| 4a | -8.39 | 23 | 0.36 |
| 4b | -9.25 | 23 | 0.40 |
| 10a | -10.37 | 28 | 0.37 |
| 13b | -8.09 | 24 | 0.34 |
This table is based on data from a study on indole-2-carboxylic acid derivatives as HIV-1 integrase strand transfer inhibitors.
Advanced Biological System Characterization
Proteomic Techniques for Mechanism Elucidation
Proteomics is the large-scale study of proteins, particularly their structures and functions. In drug discovery and development, proteomic techniques can be employed to elucidate the mechanism of action of a compound and to identify potential biomarkers of its effects.
While specific proteomic studies on this compound were not found, research on structurally related indole derivatives highlights the utility of this approach. For example, a study on the hepatotoxicity of a synthetic anti-angiogenic indole derivative, (3Z)-3-[(1H-pyrrol-2-yl)-methylidene]-1-(1-piperidinylmethyl)-1,3-2H-indol-2-one (Z24), utilized two-dimensional gel electrophoresis (2-DE) and MALDI-TOF/TOF mass spectrometry to analyze changes in protein expression in rat liver and plasma. nih.gov This proteomic analysis revealed that 22 proteins in the liver and 11 in the plasma were differentially expressed, affecting pathways such as carbohydrate, lipid, and amino acid metabolism, as well as apoptosis. nih.gov This approach provided insights into the potential mechanism of Z24-induced hepatotoxicity, suggesting it involves mitochondrial dysfunction and apoptosis. nih.gov Such techniques could be similarly applied to investigate the biological effects of this compound and its derivatives.
Microscopic Techniques (e.g., Scanning Electron Microscopy)
Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the solid-state properties of synthesized chemical compounds. For a crystalline substance like this compound, SEM would be employed to investigate the morphology of the powder. acs.org This includes analyzing the size, shape (e.g., plates, needles), and surface topography of the crystals. acs.org This information is critical in pharmaceutical development, as properties like crystal habit and particle size distribution can significantly impact the bulk properties of the material, such as its flowability, dissolution rate, and ultimately, its bioavailability in a formulated product.
Future Directions and Research Opportunities
Development of Novel Synthetic Routes
While established methods exist for the synthesis of indole-2-carboxylic acids, future research will likely focus on developing more efficient, scalable, and environmentally friendly synthetic routes. Current strategies often involve multi-step processes such as the Hemetsberger–Knittel reaction, Japp–Klingemann condensation followed by Fischer indole (B1671886) cyclization, or palladium-catalyzed reactions like the Buchwald-Hartwig amination to modify the indole core. acs.orgnih.govnih.gov
Future synthetic endeavors could explore:
Domino and One-Pot Reactions: Designing cascade reactions that form the substituted indole core in a single, efficient step, reducing waste and improving yield. google.commdpi.com
Flow Chemistry: Utilizing microreactor technology for safer, more controlled, and scalable synthesis, particularly for reactions that are difficult to manage in batch processes.
Biocatalysis: Employing enzymes to catalyze specific steps, offering high stereoselectivity and milder reaction conditions, which is crucial for producing enantiomerically pure compounds.
C-H Activation: Developing methods for the direct functionalization of the indole ring's C-H bonds, bypassing the need for pre-functionalized starting materials and thus shortening synthetic pathways.
A key synthesis for a related compound, 5-chloro-3-propyl-1H-indole-2-carboxylic acid, involves the simple hydrolysis of its ethyl ester precursor using ethanolic sodium hydroxide (B78521), a foundational reaction that could be adapted and optimized. acs.org
Exploration of New Biological Targets and Mechanisms of Action
Derivatives of indole-2-carboxylic acid have been identified as modulators of a diverse set of biological targets. A significant opportunity lies in systematically exploring how modifications to the 3-propyl-1H-indole-2-carboxylic acid scaffold affect activity at these and other novel targets. Previous research has shown that the C3-alkyl chain length is a critical factor; for instance, in the context of cannabinoid receptor 1 (CB1) allosteric modulators, a propyl group is preferred for modulating ligand binding, while a hexyl group enhances the modulator's own binding affinity. acs.org
Future research should investigate the potential of this compound derivatives as:
GPCR Modulators: Beyond the known activity at CB1 and GPR17, this scaffold could be screened against other G-protein coupled receptors, which are implicated in a vast range of physiological processes. acs.orgagya.info
Enzyme Inhibitors: The scaffold has shown promise in inhibiting enzymes like HIV-1 integrase and fructose-1,6-bisphosphatase. nih.govresearchgate.net High-throughput screening campaigns could uncover new enzyme inhibitory activities.
Ion Channel Modulators: The neuroprotective properties observed with related indole compounds suggest that ion channels could be a viable, yet underexplored, target class. mdpi.com
Anti-Infective Agents: With derivatives showing activity against Trypanosoma cruzi, there is potential to develop new treatments for parasitic diseases by targeting pathogen-specific enzymes like CYP51. acs.org
Table 1: Known Biological Targets of Indole-2-Carboxylic Acid Derivatives
| Target Class | Specific Target | Demonstrated Effect | Reference |
|---|---|---|---|
| GPCRs | Cannabinoid Receptor 1 (CB1) | Allosteric Modulation | acs.org |
| GPCRs | 5-HT1A Receptor | Agonism | nih.gov |
| GPCRs | Cysteinyl-Leukotriene 1 (CysLT1) | Selective Antagonism | nih.govnih.gov |
| GPCRs | GPR17 | Agonism | agya.info |
| Enzymes | HIV-1 Integrase | Strand Transfer Inhibition | nih.govrsc.org |
| Enzymes | Fructose-1,6-bisphosphatase | Allosteric Inhibition | researchgate.net |
| Proteins | 14-3-3η Protein | Inhibition | nih.gov |
| Enzymes | CYP51 | Inhibition (Anti-parasitic) | acs.org |
Advanced Computational Modeling for Rational Design
Computational chemistry is an indispensable tool for accelerating drug discovery. openmedicinalchemistryjournal.com For this compound, computational methods can guide the synthesis of new derivatives with enhanced potency, selectivity, and pharmacokinetic properties.
Key computational strategies include:
Molecular Docking: Simulating the binding of virtual libraries of this compound derivatives into the active sites of known targets (e.g., HIV-1 integrase, CysLT1 receptor) can predict binding modes and prioritize compounds for synthesis. nih.govagya.info This approach has been used to show how the indole-2-carboxylic acid core can chelate with Mg²⁺ ions in an enzyme's active site. rsc.org
Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to correlate specific structural features of the indole derivatives with their biological activity. mdpi.comnih.gov This can reveal which substitutions on the indole ring or modifications to the propyl group are most likely to improve efficacy.
Molecular Dynamics (MD) Simulations: MD simulations can validate the stability of predicted ligand-protein complexes over time and provide insights into the conformational changes that occur upon binding. mdpi.commdpi.com
Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features (pharmacophore) required for biological activity can guide the design of novel scaffolds that mimic the active conformation of this compound derivatives. mdpi.com
Addressing Drug Resistance and Selectivity Challenges
Two major hurdles in drug development are the emergence of drug resistance and the lack of target selectivity. The indole-2-carboxylic acid scaffold offers a platform to address these issues.
Overcoming Resistance: In fields like virology and oncology, resistance to existing therapies is a constant threat. nih.govmdpi.com For HIV, new inhibitors are needed that can bind effectively to mutant forms of the integrase enzyme. rsc.org By using the this compound core, researchers can design derivatives with novel binding modes or that target different regions of the active site, potentially circumventing existing resistance mutations. nih.gov
Enhancing Selectivity: Selectivity is crucial for minimizing off-target effects. Research on CysLT antagonists has shown that subtle structural changes to the indole-2-carboxylic acid scaffold can dramatically alter selectivity between the CysLT1 and CysLT2 receptors. nih.govnih.gov Future work could focus on fine-tuning the structure of this compound to achieve high selectivity for a desired biological target over closely related ones. For example, studies on GPR17 agonists demonstrated that selected compounds showed high selectivity for GPR17 over other human P2Y receptor subtypes. agya.info
Potential in Interdisciplinary Research Fields
The versatility of the indole scaffold lends itself to applications beyond traditional medicinal chemistry, opening up avenues in various interdisciplinary fields.
Neuropharmacology: Given the activity of related compounds at serotonergic and cannabinoid receptors, and the neuroprotective potential of 5-methoxy-1H-indole-2-carboxylic acid, derivatives of this compound could be developed as probes to study neurological pathways or as potential treatments for neurodegenerative diseases and psychiatric disorders. mdpi.comnih.gov
Metabolic Diseases: The discovery of indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase, an enzyme involved in gluconeogenesis, highlights a potential application in the study and treatment of type 2 diabetes. researchgate.net
Chemical Biology: Synthesizing derivatives with fluorescent tags or photo-affinity labels could create powerful chemical tools for identifying and validating new biological targets, mapping metabolic pathways, and studying protein-ligand interactions in real-time.
Materials Science: The indole nucleus is a component of organic functional materials. Research could explore the potential of this compound polymers or crystals in the development of new organic semiconductors, sensors, or other advanced materials. arkat-usa.org
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide |
| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide |
| 5-chloro-3-propyl-1H-indole-2-carboxylic acid |
| ethyl 5-chloro-3-propyl-1H-indole-2-carboxylate |
| 4-(3-aminopropyl)-N,N-dimethyl aniline |
| 5-chloro-3-ethyl-1H-indole-2-carboxylic acid |
| methyl 2-azidoacetate |
| methyl-2-azidocinnamate |
| cis-(3aR)-(-)-2,3,3a,4,5,9b-hexahydro-3-propyl-1H-benz[e]indole-9-carboxamide |
| 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid |
| montelukast |
| pranlukast |
| zafirlukast |
| ethyl-4,6-dichloro-1H-indole-2-carboxylate |
| 3,5-dichloroaniline |
| 3-bromo-1H-indole-2-carboxylic acid |
| ethyl 3-bromo-1H-indole-2-carboxylate |
| 6-bromoindole-2-carboxylic acid |
| 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid |
| indole-3-carboxylic acid |
Q & A
Q. What are the common synthetic routes for preparing 3-propyl-1H-indole-2-carboxylic acid and its derivatives?
The synthesis typically involves condensation reactions using 3-formyl-1H-indole-2-carboxylic acid as a precursor. For example, refluxing with thiazol-4(5H)-one derivatives in acetic acid with sodium acetate as a catalyst yields functionalized indole-carboxylic acid derivatives . Modifications like introducing alkyl chains (e.g., propyl groups) may require alkylation steps or Grignard reactions, followed by hydrolysis to the carboxylic acid. Reaction optimization (e.g., time, temperature, stoichiometry) is critical for yield and purity.
Q. How is this compound characterized in structural studies?
X-ray crystallography using programs like SHELXL is standard for resolving crystal structures. Spectroscopic methods include:
- NMR : To confirm substituent positions (e.g., propyl group integration in H NMR).
- HPLC : For purity assessment (>95% purity is typical, as seen in indole-carboxylic acid standards) .
- Mass spectrometry : To verify molecular weight (e.g., exact mass analysis via HRMS) .
Q. What are the primary biological research applications of this compound?
Indole-carboxylic acid derivatives are studied as enzyme inhibitors, receptor modulators (e.g., NMDA antagonists ), and antimicrobial agents. The propyl group may enhance lipophilicity, affecting membrane permeability and target binding. Biological assays often include:
- In vitro enzyme inhibition (IC determination).
- Cellular uptake studies using fluorescently tagged analogs.
- Molecular docking to predict binding modes .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing 3-substituted indole derivatives be addressed?
Regioselectivity is influenced by reaction conditions and catalysts. For example:
- Electrophilic substitution : Directing groups (e.g., carboxylic acid at C2) guide substituents to C3 or C5 positions.
- Microwave-assisted synthesis : Reduces side reactions and improves yield .
- Protecting groups : Temporary protection of the carboxylic acid moiety prevents unwanted side reactions during alkylation .
Q. What crystallographic challenges arise when analyzing this compound, and how are they resolved?
Common issues include:
- Polymorphism : Different crystal packing modes due to flexible propyl chains. SHELXL refinement with TWIN commands can model twinned crystals .
- Disorder : Propyl group disorder is minimized by cooling crystals to 100 K during data collection.
- Weak diffraction : High-resolution synchrotron data may be required for accurate charge density analysis.
Q. How does the propyl substituent impact structure-activity relationships (SAR) in pharmacological studies?
The propyl group:
- Enhances lipophilicity , improving blood-brain barrier penetration (relevant for CNS targets) .
- Alters steric interactions : Bulkier substituents may reduce binding affinity to flat binding pockets. Comparative studies with methyl, ethyl, and butyl analogs are recommended to map steric and electronic effects .
Q. What computational methods are used to predict the interactions of this compound with biological targets?
- CoMFA (Comparative Molecular Field Analysis) : Models 3D electrostatic and steric fields to optimize substituent placement .
- Molecular Dynamics (MD) : Simulates binding stability in aqueous environments.
- DFT (Density Functional Theory) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
